molecular formula C11H14N2O3 B12113880 4-Benzyl-allophanic acid ethyl ester

4-Benzyl-allophanic acid ethyl ester

Cat. No.: B12113880
M. Wt: 222.24 g/mol
InChI Key: ZZLABCJZAWKQGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)phenylacetate (CAS: N/A; synonyms: Ethyl 2-(4-(benzyloxy)phenyl)acetate, MFCD00026898) is an aromatic ester characterized by a benzyloxy substituent (-OCH₂C₆H₅) at the para position of a phenylacetate backbone esterified with ethanol . This compound is structurally distinct due to its benzyl-protected phenolic oxygen, which enhances its lipophilicity and stability compared to hydroxyl-bearing analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl N-(benzylcarbamoyl)carbamate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)13-10(14)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15)

InChI Key

ZZLABCJZAWKQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-allophanic acid ethyl ester typically involves the esterification of 4-benzyl-allophanic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 4-Benzyl-allophanic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-allophanic acid ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Aminolysis: Reaction with amines can convert the ester to an amide.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Aminolysis: Amines such as ammonia or primary amines are used under mild heating conditions.

Major Products:

    Hydrolysis: 4-Benzyl-allophanic acid and ethanol.

    Reduction: 4-Benzyl-allophanic alcohol.

    Aminolysis: 4-Benzyl-allophanic amide.

Scientific Research Applications

4-Benzyl-allophanic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-allophanic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The benzyl group may also play a role in binding to specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-(benzyloxy)phenylacetate and analogous ethyl esters of aromatic acids:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features Source
Ethyl 4-(benzyloxy)phenylacetate 4-(Benzyloxy)phenylacetate C₁₇H₁₈O₃ 270.32 N/A Lipophilic due to benzyloxy group; potential synthetic intermediate.
3,4-Dihydroxybenzoic acid ethyl ester 3,4-Dihydroxybenzoate C₉H₁₀O₄ 182.17 N/A Polar, antioxidant properties; isolated from Cynomorium songaricum.
4-Hydroxybenzoic acid ethyl ester 4-Hydroxybenzoate C₉H₁₀O₃ 166.17 120-47-8 Antimicrobial preservative; used in cosmetics and food industries.
Ethyl 4-hydroxy-3-methoxycinnamate 4-Hydroxy-3-methoxycinnamate C₁₂H₁₄O₄ 222.24 N/A UV-absorbing properties; isolated from bamboo leaves.
Chlorobenzilate 4,4'-Dichlorobenzilate C₁₆H₁₄Cl₂O₃ 325.19 510-15-6 Acaricide; high toxicity due to chlorine substituents.
Ethyl 4-methylbenzoate 4-Methylbenzoate C₁₀H₁₂O₂ 164.20 94-08-6 Simple alkyl-substituted ester; used in flavor/fragrance synthesis.

Key Observations :

Substituent Effects on Polarity :

  • Ethyl 4-(benzyloxy)phenylacetate exhibits lower polarity compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzoic acid ethyl ester or 4-hydroxybenzoic acid ethyl ester) due to the benzyl ether group. This increases its solubility in organic solvents .
  • Chlorobenzilate’s dichloro substituents enhance its environmental persistence and toxicity, contrasting with the benzyloxy group’s role in steric protection .

Biological Activity :

  • Hydroxylated esters (e.g., 3,4-dihydroxybenzoic acid ethyl ester) demonstrate antioxidant and antimicrobial activities, whereas Ethyl 4-(benzyloxy)phenylacetate’s bioactivity remains underexplored .
  • 4-Hydroxybenzoic acid ethyl ester (paraben) is widely used as a preservative but faces regulatory scrutiny due to endocrine-disruption concerns .

Synthetic Utility: The benzyloxy group in Ethyl 4-(benzyloxy)phenylacetate can act as a protecting group for phenolic hydroxyls in multistep syntheses, a feature absent in simpler esters like ethyl 4-methylbenzoate .

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